molecular formula C22H22N2O4S2 B2666209 Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate CAS No. 860649-58-7

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate

Cat. No.: B2666209
CAS No.: 860649-58-7
M. Wt: 442.55
InChI Key: HFDGJKSILIBJCL-UHFFFAOYSA-N
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Description

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate is a chemical compound with the molecular formula C22H22N2O4S2 . It has an average mass of 442.551 Da and a monoisotopic mass of 442.102112 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains phenyl groups and a propanoate ester group .

Scientific Research Applications

Synthesis Methodologies

  • Stannyl Radical-Mediated Cleavage : A method involving the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, including ethyl 2-(pyrimidin-2-ylsulfonyl)hexanoate, provides a mild methodology for removing the synthetically useful sulfone moiety. This approach also allows for the synthesis of α-fluoro esters and α-deuterium-labeled esters, enhancing the versatility of sulfone-containing compounds in synthesis (Wnuk et al., 1996).

Antibacterial Applications

  • Novel Heterocyclic Compounds : The creation of novel heterocyclic compounds containing a sulfonamido moiety, using precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, highlights the potential of these compounds in antibacterial applications. The research demonstrates the efficacy of these compounds against various bacterial strains, indicating their utility in the development of new antibacterial agents (Azab et al., 2013).

Chemical Reactions and Interactions

  • Reactivity with S-methylisothiosemicarbazide Hydroiodide : The reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives, showcases the compound's versatility in chemical synthesis. Such studies contribute to our understanding of chemical reactions and molecular interactions involving sulfone-containing compounds (Vetyugova et al., 2018).

Pharmaceutical Synthesis

  • Fabrication of 4-Phenyl-2-Butanone : The synthesis of 4-phenyl-2-butanone, a precursor in the fabrication of medicines for inflammation and codeine, involves the use of ethyl ethanoate and other reactants. This demonstrates the role of ethyl propanoate derivatives in pharmaceutical synthesis (Zhang, 2005).

Crystal Structure Analysis

  • Crystal Structure of Derivatives : The synthesis and crystal structure determination of derivatives like (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate help in understanding the molecular geometry and potential applications of these compounds in various fields, including drug design and material science (Shang et al., 2011).

Properties

IUPAC Name

ethyl 2-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-3-28-22(25)16(2)29-20-14-18(15-30(26,27)19-12-8-5-9-13-19)23-21(24-20)17-10-6-4-7-11-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGJKSILIBJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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